2-(1-Benzyl-3-methyl-3-azetidinyl)pyridine
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Overview
Description
2-(1-Benzyl-3-methyl-3-azetidinyl)pyridine is a heterocyclic compound that features a pyridine ring fused with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-3-methyl-3-azetidinyl)pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of N-benzyl-3-methylamine with a suitable electrophile can lead to the formation of the azetidine ring.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyridine with the azetidine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-3-methyl-3-azetidinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives at the benzylic position.
Scientific Research Applications
2-(1-Benzyl-3-methyl-3-azetidinyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-3-methyl-3-azetidinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzyl-3-methyl-3-azetidinyl)benzimidazole
- 2-(1-Benzyl-3-methyl-3-azetidinyl)pyrazole
- 2-(1-Benzyl-3-methyl-3-azetidinyl)pyridazine
Uniqueness
2-(1-Benzyl-3-methyl-3-azetidinyl)pyridine is unique due to its specific combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H18N2 |
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Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-(1-benzyl-3-methylazetidin-3-yl)pyridine |
InChI |
InChI=1S/C16H18N2/c1-16(15-9-5-6-10-17-15)12-18(13-16)11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
InChI Key |
QNKZGGYYJAUVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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